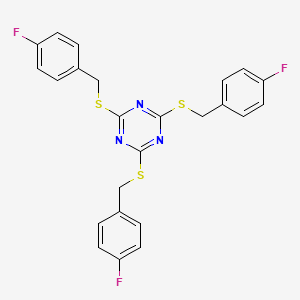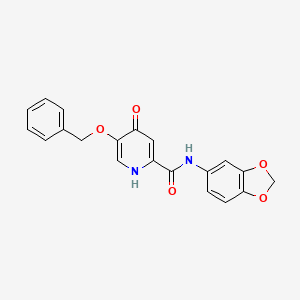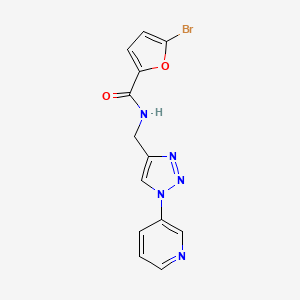![molecular formula C19H22N2O5S3 B2360824 Methyl 2-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat CAS No. 1100761-38-3](/img/structure/B2360824.png)
Methyl 2-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S3 and its molecular weight is 454.57. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsanwendungen
Thiophenderivate wurden auf ihre Antikrebseigenschaften hin untersucht. Das Vorhandensein des Thiophen-Molekülteils in der Verbindung deutet auf einen potenziellen Nutzen bei der Entwicklung von Antikrebsmitteln hin. Das Schwefelatom im Thiophen kann auf einzigartige Weise mit biologischen Molekülen interagieren, was möglicherweise zu neuartigen Wirkmechanismen gegen Krebszellen führt .
Entzündungshemmende Medikamente
Die strukturelle Ähnlichkeit von Thiophenderivaten mit bestimmten nichtsteroidalen Antirheumatika (NSAR) deutet darauf hin, dass diese Verbindung für entzündungshemmende Anwendungen untersucht werden könnte. Die Sulfonylgruppe, die an den Pyrrolidinring gebunden ist, könnte entscheidend sein, um die Bioverfügbarkeit und Selektivität der Verbindung gegenüber entzündungsfördernden Signalwegen zu modulieren .
Antimikrobielle Mittel
Thiophenderivate sind bekannt für ihre antimikrobielle Aktivität. Die fragliche Verbindung könnte synthetisiert und gegen verschiedene Bakterien- und Pilzstämme getestet werden, um ihre Wirksamkeit als antimikrobielles Mittel zu beurteilen. Dies könnte zur Entwicklung neuer Antibiotika oder Antimykotika führen .
Organische Halbleiter
Die Verbindung enthält einen Thiophenring, der ein häufiges Merkmal in organischen Halbleitern ist. Ihre potenzielle Anwendung im Bereich der organischen Elektronik, insbesondere in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs), könnte bedeutend sein. Die elektronenreiche Natur von Thiophen macht es zu einem exzellenten Kandidaten für den Ladungstransport in diesen Geräten .
Korrosionsschutzmittel
In der industriellen Chemie werden Thiophenderivate als Korrosionsschutzmittel eingesetzt. Die Molekülstruktur der Verbindung könnte so angepasst werden, dass ihre Effizienz und Spezifität beim Schutz von Metallen vor Korrosion verbessert wird, was für die Verlängerung der Lebensdauer von Maschinen und Infrastrukturen entscheidend ist .
Organische Synthese: Heterocyclisierungsreaktionen
Die Verbindung könnte als Substrat in Heterocyclisierungsreaktionen dienen, die entscheidend für die Synthese verschiedener Thiophenderivate sind. Diese Reaktionen sind grundlegend für die Herstellung von Verbindungen mit unterschiedlichen biologischen Aktivitäten und Materialeigenschaften .
Anästhetika
Aufgrund des Vorhandenseins eines Pyrrolidinrings, der in bestimmten Lokalanästhetika vorkommt, könnte diese Verbindung auf ihre anästhetischen Eigenschaften hin untersucht werden. Die Modifikation der Pyrrolidin-Einheit könnte zu neuen, effektiveren Lokalanästhetika führen .
Spannungsgesteuerte Natriumkanalblocker
Verbindungen mit einer Pyrrolidinstruktur wurden als spannungsgesteuerte Natriumkanalblocker eingesetzt. Diese Verbindung könnte auf ihr Potenzial zur Modulation der neuronalen Aktivität untersucht werden, was Anwendungen bei der Behandlung von Erkrankungen wie Epilepsie oder chronischen Schmerzen haben könnte .
Eigenschaften
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S3/c1-26-19(23)16-12-6-2-3-8-14(12)28-18(16)20-17(22)13-7-4-10-21(13)29(24,25)15-9-5-11-27-15/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDSIQIRDBDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)

![2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2360750.png)
![7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360751.png)
![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)






![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
